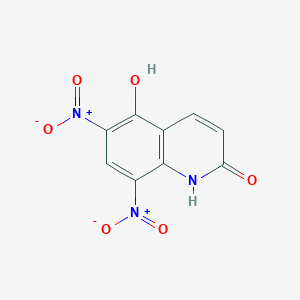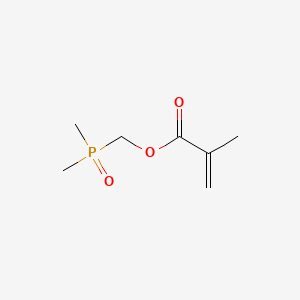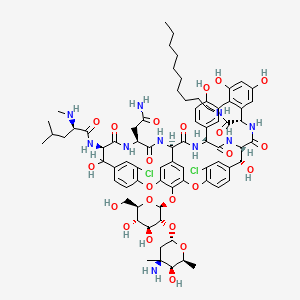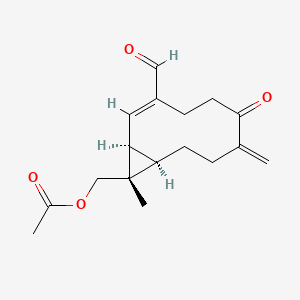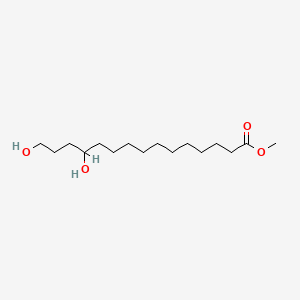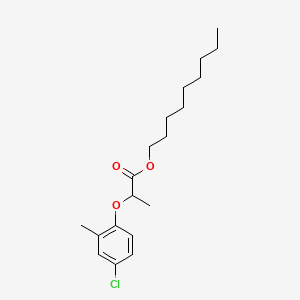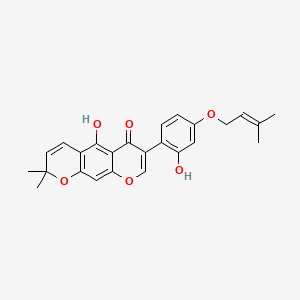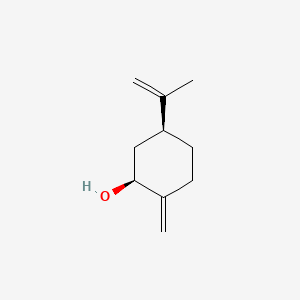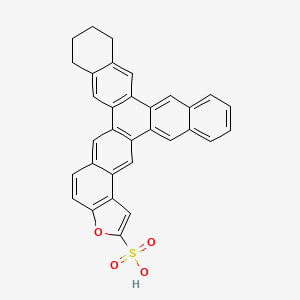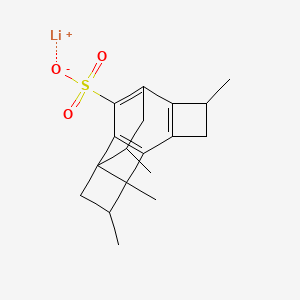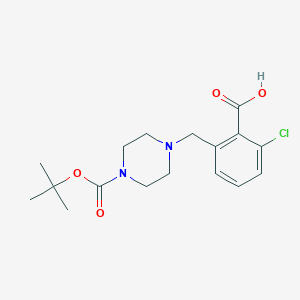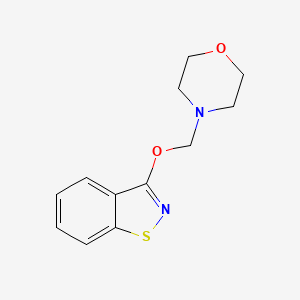
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is a chemical compound that belongs to the class of benzisothiazoles It is characterized by the presence of a morpholine ring attached to the benzisothiazole core via a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole typically involves the reaction of 1,2-benzisothiazole with a morpholine derivative. One common method includes the use of 3-methoxy-4-(morpholin-4-yl)aniline as a starting material . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the benzisothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a ligand in biochemical assays.
作用機序
The mechanism of action of 3-(4-Morpholinylmethoxy)-1,2-benzisothiazole involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzisothiazole core may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .
類似化合物との比較
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy functional groups but lacks the benzisothiazole core.
4-(((4-Methoxyphenyl)amino)methyl)-N: Contains a methoxyphenyl group and an amino linker, similar in structure but different in functional groups.
Uniqueness
3-(4-Morpholinylmethoxy)-1,2-benzisothiazole is unique due to the combination of the benzisothiazole core with the morpholine ring. This structural arrangement provides distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
特性
CAS番号 |
94087-27-1 |
|---|---|
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC名 |
4-(1,2-benzothiazol-3-yloxymethyl)morpholine |
InChI |
InChI=1S/C12H14N2O2S/c1-2-4-11-10(3-1)12(13-17-11)16-9-14-5-7-15-8-6-14/h1-4H,5-9H2 |
InChIキー |
LREZZORMGAZWDF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1COC2=NSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


